LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)-

GnRH receptor dimerization antagonist-agonist conversion antibody-mediated receptor activation

This DNP-derivatized GnRH decapeptide antagonist (CAS 100304-55-0) is the definitive tool for receptor dimerization studies. Unlike standard clinical LHRH antagonists, the covalent 2,4-dinitrophenyl hapten at D-Lys6 enables reversible immunochemical detection without radioactivity. Its unique mechanism permits experimental control of receptor signaling—bivalent anti-DNP antibodies convert this pure antagonist into an agonist, directly demonstrating receptor cross-linking and microaggregation. Ideal for SAR studies of position 6 modifications. Typically available via custom peptide synthesis.

Molecular Formula C68H88N18O17
Molecular Weight 1429.5 g/mol
CAS No. 100304-55-0
Cat. No. B12771010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)-
CAS100304-55-0
Molecular FormulaC68H88N18O17
Molecular Weight1429.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7
InChIInChI=1S/C68H88N18O17/c1-38(2)30-50(61(93)78-49(17-10-28-73-68(70)71)67(99)84-29-11-18-55(84)66(98)75-36-57(69)89)79-59(91)47(16-8-9-27-72-46-24-21-42(85(100)101)34-56(46)86(102)103)77-62(94)52(32-40-19-22-43(88)23-20-40)81-65(97)54(37-87)83-64(96)53(33-41-35-74-45-15-7-6-14-44(41)45)82-63(95)51(31-39-12-4-3-5-13-39)80-60(92)48-25-26-58(90)76-48/h3-7,12-15,19-24,34-35,38,47-55,72,74,87-88H,8-11,16-18,25-33,36-37H2,1-2H3,(H2,69,89)(H,75,98)(H,76,90)(H,77,94)(H,78,93)(H,79,91)(H,80,92)(H,81,97)(H,82,95)(H,83,96)(H4,70,71,73)/t47-,48-,49+,50+,51-,52+,53-,54+,55+/m1/s1
InChIKeyBSNGEDCGOOMPDX-SEHSELDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHRH, Phe(2)-N-epsilon-(2,4)-dinitrophenol-Lys(6)- (CAS 100304-55-0): A DNP-Modified GnRH Antagonist for Receptor Dimerization Studies


LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- (CAS 100304-55-0) is a synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH). It is derived from the parent antagonist [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH by covalent attachment of a 2,4-dinitrophenyl (DNP) hapten to the epsilon-amino group of D-Lys6 [1]. This modification creates a bi-functional molecule that retains GnRH receptor binding and antagonistic activity while introducing a DNP epitope recognizable by anti-DNP antibodies [1]. First reported in 1985 and formally entered into the MeSH supplementary concept database in 1986 [2], the compound has a molecular formula of C68H88N18O17 and a molecular weight of 1429.54 Da [2].

Why Generic GnRH Antagonists Cannot Substitute for LHRH, Phe(2)-N-epsilon-(2,4)-dinitrophenol-Lys(6)- (CAS 100304-55-0) in Targeted Research Applications


Standard LHRH antagonists such as [D-Phe2,D-Ala6]-LH-RH, Antide, Cetrorelix, or Ganirelix are optimized for clinical suppression of the hypothalamic-pituitary-gonadal axis but lack a chemically addressable hapten group [1]. The DNP moiety on D-Lys6 of this compound is not a passive structural addition; it is the functional core that enables antibody-mediated cross-linking, receptor microaggregation studies, and non-radioactive detection workflows [2][3]. Unlike photoaffinity analogs that require UV activation and covalent bond formation for detection, the DNP group permits reversible immunochemical probing without permanently altering the receptor [2]. Substituting with an unmodified antagonist eliminates the capacity to convert the ligand from an antagonist into an agonist via bivalent antibody binding—a unique mechanistic switch demonstrated only with this DNP-derivatized scaffold [3].

Quantitative Evidence Guide: Differentiated Performance of LHRH, Phe(2)-N-epsilon-(2,4)-dinitrophenol-Lys(6)- (CAS 100304-55-0) vs. Comparator GnRH Antagonists


Antagonist-to-Agonist Conversion via Bivalent Antibody Cross-Linking: A Unique Functional Switch Absent in All Other LHRH Antagonists

The DNP-antagonist is the only LHRH antagonist demonstrated to convert from a pure antagonist into an agonist upon binding of bivalent anti-DNP antibodies. In the Hazum & Keinan (1985) study, the DNP-antagonist alone exhibited no agonist activity in cultured pituitary cells. Addition of intact bivalent anti-DNP IgG converted the DNP-antagonist into an agonist capable of stimulating LH release, whereas monovalent Fab fragments did not [1]. By contrast, the unmodified parent antagonist [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH and the chemically cross-linked dimer (EGS-bridged) remained purely antagonistic under all conditions [2]. This functional switch is unique to the DNP-derivatized compound and is not achievable with any clinical GnRH antagonist (Cetrorelix, Ganirelix, Degarelix) or early antagonists such as [D-Phe2,D-Ala6]-LH-RH, because these lack an antibody-addressable hapten [3].

GnRH receptor dimerization antagonist-agonist conversion antibody-mediated receptor activation

Retention of High-Affinity GnRH Receptor Binding After DNP Modification: Comparable to Parent Antagonist Scaffold

The DNP modification at the epsilon-amino group of D-Lys6 preserves high-affinity binding to the GnRH receptor. Hazum & Keinan (1985) reported that the DNP-antagonist 'retained high affinity binding to the GnRH receptor of pituitary membrane preparations' [1]. The parent antagonist [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH has been independently characterized with an IC50 of 2×10⁻⁷ M (200 nM) for inhibition of GnRH-stimulated gonadotropin release in pituitary cultures [2], and with an IC50 of 6 nM in a radioligand displacement binding assay using ¹²⁵I-[D-Lys6]GnRH on rat pituitary membranes [3]. While a numeric IC50 for the DNP-antagonist itself is not reported in the primary literature, the qualitative finding of retained high affinity, combined with the demonstrated antagonistic activity in cultured pituitary cells, indicates that DNP derivatization does not abolish receptor engagement [1].

GnRH receptor binding affinity D-Lys6 modification structure-activity relationship

Non-Radioactive Immunochemical Detection Capability: DNP Epitope Enables Antibody-Based Visualization Without Radiolabeling

The DNP hapten at position 6 provides a chemically stable epitope for anti-DNP antibodies, enabling non-radioactive detection of receptor-bound antagonist. Hazum & Keinan (1985) demonstrated that both intact anti-DNP IgG and their monovalent Fab fragments bind specifically to the DNP-antagonist [1]. This contrasts with photoaffinity antagonists such as [D-pGlu1,D-Phe2,D-Trp3,D-Lys6(N-azidobenzoyl)]GnRH, which require UV irradiation for covalent attachment and can only be detected via the incorporated radiolabel or the photo-crosslinked adduct [2]. The DNP-based detection approach avoids the use of radioisotopes and the irreversible receptor modification inherent to photoaffinity labeling, while preserving the ability to probe receptor binding and localization under native conditions [1][2].

non-radioactive detection anti-DNP antibodies receptor visualization

Molecular Weight and Hydrophobicity Differentiation from Unmodified Parent Antagonist and Short-Chain Analogs

The covalent attachment of the 2,4-dinitrophenyl group to D-Lys6 increases the molecular weight to 1429.54 Da and introduces an aromatic, hydrophobic moiety absent in the parent antagonist [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH [1]. This physicochemical differentiation may influence solubility, membrane partitioning, and chromatographic behavior. For context, the early antagonist [D-Phe2,D-Ala6]-LH-RH (CAS 54784-44-0) has a molecular weight of 1206.35 Da—approximately 223 Da lower than the DNP-antagonist [2]. Antide (CAS 112568-12-4) has a molecular weight of approximately 1592 Da, placing the DNP-antagonist in an intermediate mass range among peptidic LHRH antagonists [3]. The DNP group's hydrophobicity (calculated logP contribution) and its strong UV absorbance at ~360 nm provide additional handles for purification monitoring and analytical detection that are not present in unmodified antagonists .

molecular weight hydrophobicity physicochemical properties

Functional Antagonism in Pituitary Cell Culture: Blockade of GnRH-Stimulated LH Release Confirmed

The DNP-antagonist was shown to exhibit antagonistic activity when assayed in cultured pituitary cells, blocking GnRH-stimulated LH release [1]. This functional antagonism parallels the activity of the parent compound [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH, which inhibits GnRH (10⁻⁹ M)-stimulated gonadotropin release with an IC50 of 2×10⁻⁷ M (200 nM) [2]. The DNP modification at the D-Lys6 epsilon-amino group thus preserves the core antagonistic pharmacology of the scaffold. By contrast, larger modifications at this position can severely reduce potency: conjugation of protoporphyrin IX (PpIX) to the same D-Lys6 position of the parent antagonist increased the IC50 for receptor binding from 6 nM to 1.8 µM (a 300-fold loss) and raised the ED50 for LH release inhibition from 0.08 µM to 1.8 µM [3]. The relatively small DNP moiety (MW ~167 Da added) appears well-tolerated compared to bulkier conjugates.

LH release inhibition pituitary cell assay functional antagonism

Scaffold Provenance: Built on the [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH Framework with Established Antagonist Pedigree

The DNP-antagonist is synthesized from [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH, a well-characterized antagonist scaffold that incorporates three D-amino acid substitutions at positions 1, 2, and 6 along with D-Trp at position 3 [1]. This scaffold was selected because the D-Lys6 provides a free epsilon-amino group for derivatization while the N-terminal D-pGlu1 blocks the N-terminus, ensuring that only the Lys6 side chain reacts with 1-fluoro-2,4-dinitrobenzene [2]. The parent scaffold itself was a milestone in GnRH antagonist development, demonstrating that D-amino acid substitutions could produce potent antagonists without the histamine-releasing side effects that plagued earlier analogs [3]. By contrast, the earlier antagonist [D-Phe2,D-Ala6]-LH-RH (CAS 54784-44-0), while potent, lacks a free amino group at position 6 for hapten conjugation, as D-Ala6 has no side-chain amine [4]. This makes the [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH scaffold uniquely suited for DNP derivatization among early-generation LHRH antagonists.

GnRH antagonist scaffold D-amino acid substitutions structure-activity relationship

Optimal Research Application Scenarios for LHRH, Phe(2)-N-epsilon-(2,4)-dinitrophenol-Lys(6)- (CAS 100304-55-0)


GnRH Receptor Dimerization and Microaggregation Mechanism Studies

This compound is the definitive tool for investigating GnRH receptor dimerization and the role of receptor microaggregation in signal transduction. As demonstrated by Hazum & Keinan (1985), the addition of bivalent anti-DNP antibodies converts the DNP-antagonist from a pure antagonist into an agonist, providing direct evidence that receptor cross-linking is sufficient to trigger signaling [1]. The compound enables researchers to experimentally control the transition between antagonism and agonism by varying the valency of the anti-DNP probe (Fab vs. IgG), a capability not available with any other LHRH antagonist [1].

Non-Radioactive GnRH Receptor Binding and Localization Assays

The DNP hapten enables immunochemical detection of receptor-bound antagonist without radioactivity. Anti-DNP antibodies (both intact IgG and Fab fragments) bind specifically to the DNP-antagonist, allowing fluorescence or enzyme-linked detection workflows in pituitary membrane preparations and cell-based assays [1]. This application is particularly valuable for laboratories restricted from using ¹²⁵I-labeled ligands or seeking reversible, non-destructive receptor probing, in contrast to photoaffinity antagonists that require UV cross-linking and covalent receptor modification [2].

Structure-Activity Relationship (SAR) Studies at the GnRH Antagonist Position 6

The DNP-antagonist serves as a reference point for SAR studies evaluating the effect of D-Lys6 epsilon-amino modifications on GnRH receptor binding and antagonistic potency. The compound demonstrates that a relatively small hydrophobic hapten (~167 Da) is well-tolerated at this position, preserving high-affinity binding and functional antagonism [1][3]. This contrasts sharply with bulkier conjugates such as protoporphyrin IX, which reduce binding affinity by ~300-fold (IC50 shift from 6 nM to 1.8 µM) and functional potency by ~22.5-fold (ED50 shift from 0.08 µM to 1.8 µM) [3]. The DNP-antagonist thus establishes a benchmark for the size and physicochemical tolerance of position 6 modifications.

Immunochemical Detection of GnRH Receptor Expression in Tissue Sections

The DNP-antagonist can be used as a primary probe for GnRH receptor localization in tissue sections, where bound compound is subsequently detected with enzyme-conjugated or fluorophore-conjugated anti-DNP antibodies. This approach leverages the high specificity of anti-DNP immunoreagents and avoids the need for radiolabeled GnRH analogs or receptor-specific primary antibodies, which may exhibit lot-to-lot variability [1]. The method is compatible with immunohistochemistry and in situ receptor binding protocols in pituitary and tumor tissue samples expressing GnRH receptors [1].

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